molecular formula C9H12Cl2N2O B1380148 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride CAS No. 1428149-31-8

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride

Cat. No.: B1380148
CAS No.: 1428149-31-8
M. Wt: 235.11 g/mol
InChI Key: SBCQWOMPWBRMJK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is a derivative of propanamide, featuring an amino group and a chlorophenyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, nitro derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromophenyl)propanamide hydrochloride
  • 2-Amino-3-(4-fluorophenyl)propanamide hydrochloride
  • 2-Amino-3-(4-methylphenyl)propanamide hydrochloride

Uniqueness

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, such as those with bromine, fluorine, or methyl substituents, which may exhibit different reactivity and biological activities .

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCQWOMPWBRMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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